![molecular formula C19H42O3Si2 B12604957 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose CAS No. 649755-79-3](/img/structure/B12604957.png)
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is a synthetic organic compound that features silyl protecting groups. These groups are often used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound is particularly useful in carbohydrate chemistry and nucleoside analog synthesis due to its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose typically involves the protection of hydroxyl groups using silyl chlorides. For instance, tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) and triethylsilyl chloride (TES-Cl) are commonly used reagents. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and other advanced techniques can enhance the reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose undergoes various chemical reactions, including:
Oxidation: The silyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or OsO4 can be used.
Reduction: Reagents such as LiAlH4 or NaBH4 are common.
Substitution: Nucleophiles like RLi or RMgX can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .
Applications De Recherche Scientifique
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis.
Biology: Employed in the synthesis of nucleoside analogs for studying DNA and RNA.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The compound exerts its effects primarily through the stability and reactivity of its silyl protecting groups. These groups protect hydroxyl functionalities during chemical reactions, allowing for selective transformations. The mechanism involves the formation of a pentavalent silicon center, which is stabilized by the formation of strong Si-F bonds during deprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl ethers (TBDMS ethers)
- Triethylsilyl ethers (TES ethers)
- Trimethylsilyl ethers (TMS ethers)
Uniqueness
3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is unique due to its combination of tert-butyl(dimethyl)silyl and triethylsilyl groups, which provide enhanced stability and reactivity compared to other silyl ethers. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Propriétés
Numéro CAS |
649755-79-3 |
|---|---|
Formule moléculaire |
C19H42O3Si2 |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
(2R,3S,4S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4-dimethyl-5-triethylsilyloxypentanal |
InChI |
InChI=1S/C19H42O3Si2/c1-11-24(12-2,13-3)21-15-17(5)18(16(4)14-20)22-23(9,10)19(6,7)8/h14,16-18H,11-13,15H2,1-10H3/t16-,17-,18+/m0/s1 |
Clé InChI |
AERSEROMGBJXKP-OKZBNKHCSA-N |
SMILES isomérique |
CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC[Si](CC)(CC)OCC(C)C(C(C)C=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)
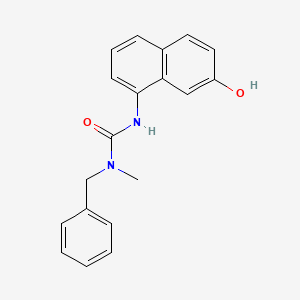
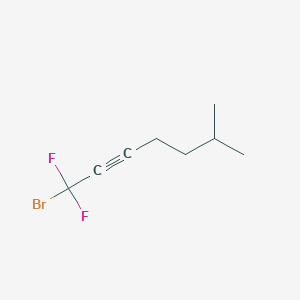
![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
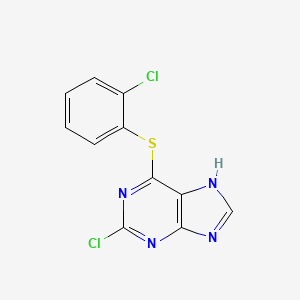
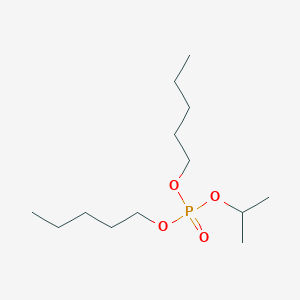
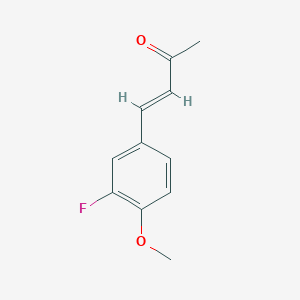
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)
